3-Ethylmalic acid

Beschreibung

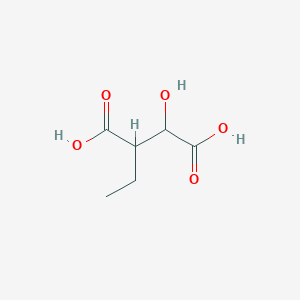

3-Ethylmalic acid (IUPAC name: 2-ethyl-3-hydroxybutanedioic acid) is a substituted malic acid derivative with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol . Structurally, it features an ethyl group (-CH₂CH₃) substituted at the C3 position of the malic acid backbone, which consists of two carboxylic acid groups and a hydroxyl group. This alkyl substitution differentiates it from malic acid (2-hydroxybutanedioic acid) and influences its physicochemical properties and applications. The compound’s collision cross-section data, critical for mass spectrometry analysis, have been predicted for various ionized states (e.g., [M+H]⁺: 125.3 Ų, [M-H]⁻: 134.7 Ų), aiding in its identification in complex matrices .

Eigenschaften

IUPAC Name |

2-ethyl-3-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCRENBZZQKFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16048-76-3 | |

| Record name | 16048-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

3-Ethylmalic acid primarily targets enzymes involved in metabolic pathways, particularly those related to the citric acid cycle. It acts on enzymes such as isocitrate dehydrogenase, which plays a crucial role in the conversion of isocitrate to alpha-ketoglutarate, a key step in energy production .

Mode of Action

3-Ethylmalic acid interacts with its target enzymes by mimicking the structure of natural substrates. This interaction can inhibit or alter the enzyme’s activity, leading to changes in the metabolic flux. For instance, by binding to isocitrate dehydrogenase, it can inhibit the enzyme’s function, thereby affecting the production of alpha-ketoglutarate and subsequent steps in the citric acid cycle .

Biochemical Pathways

The primary biochemical pathway affected by 3-Ethylmalic acid is the citric acid cycle (Krebs cycle). By inhibiting isocitrate dehydrogenase, it disrupts the normal flow of the cycle, leading to an accumulation of upstream metabolites and a reduction in downstream products. This can have wide-ranging effects on cellular energy production and metabolic balance .

Pharmacokinetics

The pharmacokinetics of 3-Ethylmalic acid, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The compound is absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized primarily in the liver, and excreted through the kidneys. These properties influence its overall efficacy and the duration of its action within the body .

Result of Action

At the molecular level, the inhibition of isocitrate dehydrogenase by 3-Ethylmalic acid leads to a decrease in the production of alpha-ketoglutarate and other downstream metabolites. This can result in reduced cellular energy production, affecting cell growth and function. At the cellular level, these changes can lead to altered metabolic states, potentially impacting cell viability and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites can significantly influence the action, efficacy, and stability of 3-Ethylmalic acid. For example, variations in pH can affect the ionization state of the compound, altering its binding affinity to target enzymes. Similarly, temperature changes can impact the stability and reactivity of the compound, influencing its overall effectiveness .

Biologische Aktivität

3-Ethylmalic acid is a five-carbon dicarboxylic acid that plays a significant role in various biological processes. Its structure and properties allow it to participate in metabolic pathways, influencing both plant and microbial physiology. This article explores the biological activity of 3-ethylmalic acid, including its metabolic pathways, effects on organisms, and relevant case studies.

Chemical Structure and Properties

3-Ethylmalic acid is characterized by the following chemical structure:

- Molecular Formula: CHO

- Molecular Weight: 132.11 g/mol

- IUPAC Name: 3-Ethyl-2,2-dimethylmalonic acid

This compound features two carboxylic acid groups, which contribute to its acidity and reactivity in biochemical processes.

Metabolic Pathways

3-Ethylmalic acid is involved in several metabolic pathways:

- Citric Acid Cycle: It can be metabolized into succinyl-CoA, linking it to energy production.

- Fatty Acid Synthesis: It serves as a precursor for the synthesis of branched-chain fatty acids.

- Amino Acid Metabolism: It plays a role in the biosynthesis of certain amino acids, particularly in plants.

Biological Effects

The biological activity of 3-ethylmalic acid has been studied primarily in microbial systems and plants. Key findings include:

- Microbial Metabolism: Certain bacteria, such as Pseudomonas aeruginosa, can metabolize 3-ethylmalic acid, utilizing it as a carbon source. This process involves enzymatic reactions that convert the compound into intermediates for energy production .

- Plant Physiology: In plants, 3-ethylmalic acid has been implicated in the regulation of metabolic pathways associated with fruit ripening and stress responses. Its accumulation can influence the production of volatile compounds that affect herbivory and seed dispersal .

Case Study 1: Ethylmalonic Encephalopathy

A retrospective study highlighted the clinical implications of ethylmalonic aciduria, a condition associated with elevated levels of ethylmalonic acid derivatives, including 3-ethylmalic acid. The study reviewed six cases from Southern India, noting symptoms such as developmental delay and chronic diarrhea. Elevated urinary levels of ethylmalonic acid were consistently observed, indicating its potential role as a biomarker for metabolic disorders .

| Case | Age (months) | Symptoms | Urinary Ethylmalonic Acid Level | Outcome |

|---|---|---|---|---|

| 1 | 7 | Encephalopathy, diarrhea | Elevated | Deceased |

| 2 | 15 | Microcephaly, failure to thrive | Elevated | Deceased |

| 3 | 58 | Chronic diarrhea | Elevated | Survived |

Case Study 2: Plant Metabolism

Research on apple fruit revealed that 3-ethylmalic acid is involved in the biosynthesis of esters that contribute to fruit aroma. The study indicated that the accumulation of this compound is regulated by feedback mechanisms linked to fruit ripening processes .

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Metabolism

3-Ethylmalic acid is involved in several metabolic pathways, particularly in the context of amino acid biosynthesis. It serves as an intermediate in the synthesis of branched-chain amino acids (BCAAs), which are vital for protein synthesis and energy production in organisms. Research has shown that specific enzymes can oxidize 3-ethylmalic acid, indicating its role as a substrate in metabolic reactions.

Table 1: Enzymatic Activity on 3-Ethylmalic Acid

| Enzyme Type | Organism | Activity Observed |

|---|---|---|

| D-Malic Enzyme | Escherichia coli | Moderate oxidation rates |

| β-Isopropylmalic Enzyme | Salmonella typhimurium | High oxidation rates |

| L-Malic Enzyme | Aerobacter aerogenes | Minimal activity on 3-ethylmalate |

This table illustrates the varying enzymatic activities associated with 3-ethylmalic acid across different microorganisms, highlighting its metabolic significance.

Microbial Fermentation Processes

3-Ethylmalic acid can be utilized as a carbon source during microbial fermentation processes. Studies have indicated that its addition can enhance the metabolic profiles of certain fermentation products, such as organic acids and alcohols.

Case Study: Cherry Wine Fermentation

A study investigated the impact of adding malic acid derivatives, including 3-ethylmalic acid, on cherry wine fermentation. The results demonstrated that these compounds improved fermentation efficiency and contributed to the flavor profile of the wine .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its structural similarity to other biologically active compounds. Research indicates that 3-ethylmalic acid could serve as a precursor for synthesizing drugs targeting metabolic disorders.

Case Study: Drug Synthesis

In a study focused on synthesizing novel pharmaceuticals, researchers explored the use of 3-ethylmalic acid as a building block for creating compounds with anti-inflammatory properties. The results suggested that derivatives synthesized from 3-ethylmalic acid exhibited significant biological activity .

Industrial Applications

In addition to its biochemical significance, 3-ethylmalic acid has potential industrial applications, particularly in the production of biodegradable polymers and food additives. Its properties make it suitable for use in creating sustainable materials.

Table 2: Industrial Applications of 3-Ethylmalic Acid

| Application Type | Description |

|---|---|

| Biodegradable Polymers | Used as a monomer in polymer synthesis |

| Food Additives | Potential flavoring agent or acidity regulator |

Environmental Impact Studies

Research into the environmental impact of using 3-ethylmalic acid in agricultural practices has also been conducted. Its application as a biodegradable compound can reduce pollution associated with synthetic chemicals.

Case Study: Soil Health

A study assessed the effects of applying 3-ethylmalic acid on soil health and plant growth. The findings indicated improved soil microbiota diversity and enhanced nutrient availability for crops .

Analyse Chemischer Reaktionen

Enzymatic Oxidation in Microbial Systems

3-Ethylmalic acid participates in microbial metabolic pathways, particularly in the β-oxidation of branched-chain fatty acids. Key findings include:

-

Oxidation by β-Isopropylmalic Enzyme :

In Salmonella species, the β-isopropylmalic enzyme catalyzes the oxidative decarboxylation of 3-ethylmalate (the conjugate base of 3-ethylmalic acid) to form α-ketoglutarate derivatives. This enzyme exhibits substrate specificity for β-alkylmalates, including β-ethylmalate, β-propylmalate, and β-isopropylmalate .-

Reaction:

-

Kinetic Data :

Substrate Relative Activity (%) Inhibition by Erythro-β-Hydroxyaspartate β-Ethylmalate 100 0% β-Methylmalate 70 30% β-Propylmalate 85 5%

-

-

Lack of Activity in D-Malic Enzyme :

Unlike β-methylmalate, β-ethylmalate is not oxidized by the D-malic enzyme in Escherichia coli or Aerobacter, highlighting steric constraints imposed by the ethyl group .

Metabolic Pathways in Eukaryotic Systems

In humans, derivatives of 3-ethylmalic acid are linked to metabolic disorders:

-

Ethylmalonic Encephalopathy (EE) :

Elevated urinary excretion of ethylmalonic acid (EMA) and methylsuccinic acid (MSA) occurs due to defects in isoleucine catabolism. While 3-ethylmalic acid itself is not directly implicated, its structural analogs arise from incomplete β-oxidation of 2-methylbutyryl-CoA .

Comparative Reactivity with Malic Acid Derivatives

3-Ethylmalic acid shares structural similarities with malic acid but exhibits distinct reactivity due to its ethyl substituent:

-

Steric Hindrance :

The ethyl group reduces reactivity in condensation reactions (e.g., Knoevenagel or Doebner modifications) compared to malic acid . -

Decarboxylation :

Unlike malic acid, which undergoes dehydration to form carbon suboxide ($\text{C}_3\text{O}_2$), 3-ethylmalic acid’s bulkier structure stabilizes the molecule against analogous decarboxylation .

Analytical Detection and Stability

-

NMR Profiling :

Aqueous extracts of tissues containing 3-ethylmalic acid derivatives (e.g., gastrocnemius muscle in mice) show distinct -NMR signals at δ 1.2–1.4 ppm (ethyl group) and δ 2.5–2.7 ppm (malate backbone) . -

Thermal Stability :

The compound is stable under physiological conditions but degrades at elevated temperatures (>150°C) via cleavage of the ethyl-hydroxy bond.

Unresolved Questions and Research Gaps

-

The exact mechanism of β-ethylmalate oxidation in eukaryotic systems remains uncharacterized.

-

Limited data exist on non-enzymatic reactions (e.g., photodegradation or metal-catalyzed transformations).

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Substituent |

|---|---|---|---|

| Malic Acid | C₄H₆O₅ | 134.09 | None |

| 3-Ethylmalic Acid | C₆H₁₀O₅ | 162.14 | Ethyl (-CH₂CH₃) |

| 3-Propylmalic Acid | C₇H₁₂O₅ | 176.17 | Propyl (-CH₂CH₂CH₃) |

Physical and Chemical Properties

- Solubility : While exact solubility data are unavailable in the provided evidence, the alkyl chain length inversely correlates with water solubility. 3-Ethylmalic acid is expected to be less hydrophilic than malic acid but more soluble than 3-propylmalic acid due to its shorter hydrophobic chain .

- Synthesis: Alkyl-substituted malic acids are typically synthesized via esterification and saponification reactions. For example, 3-hydroxydecanoic acid is prepared via a Reformatsky reaction between octanal and ethyl-2-bromoacetate, followed by hydrolysis .

Analytical Characterization

Collision cross-section (CCS) values, critical for ion mobility spectrometry and mass spectrometry, distinguish 3-ethylmalic acid from analogues.

Table 2: Predicted CCS Values for 3-Ethylmalic Acid

| Ion State | CCS (Ų) |

|---|---|

| [M+H]⁺ | 125.3 |

| [M-H]⁻ | 134.7 |

| [M+Na]⁺ | 132.5 |

Comparable CCS data for 3-propylmalic acid or other analogues are absent in the evidence, highlighting a gap in current research.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of 3-Ethylmalic acid in complex systems?

- Tracer Design : Administer uniformly labeled ¹³C-3-Ethylmalic acid to cell cultures or model organisms. Track incorporation into TCA cycle intermediates via LC-HRMS and isotopologue distribution analysis. Use metabolic flux analysis (MFA) software (e.g., INCA) to model pathways .

- Challenges : Correct for natural isotope abundance and isotopic scrambling during sample preparation.

Methodological Challenges and Solutions

Q. How do researchers address low recovery rates of 3-Ethylmalic acid during extraction from lipid-rich tissues?

- Optimization : Use liquid-liquid extraction with tert-butyl methyl ether (MTBE) to partition lipids away from polar metabolites. Validate recovery via spike-and-recovery experiments with internal standards. Consider solid-phase extraction (SPE) with mixed-mode sorbents for acidic metabolites .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in 3-Ethylmalic acid toxicity studies?

- Analysis : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Account for clustered data (e.g., repeated measurements) via mixed-effects models. Report IC₅₀ values with 95% confidence intervals .

- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data in repositories like MetaboLights.

Future Research Directions

Q. What gaps exist in understanding the enantiomer-specific effects of 3-Ethylmalic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.